6-Chloro-5-methylisatin: A Technical Guide for Advanced Research
6-Chloro-5-methylisatin: A Technical Guide for Advanced Research
An In-depth Exploration of its Synthesis, Properties, and Therapeutic Potential
Introduction: The Isatin Scaffold - A Cornerstone in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and drug discovery.[1] Its unique structural features, including a fused benzene and pyrrole-2,3-dione ring system, provide a versatile template for the development of a wide array of biologically active compounds.[2] The reactivity of the isatin core at multiple positions allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological profile.[3] Derivatives of isatin have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][4] This guide focuses on a specific, less-documented derivative, 6-Chloro-5-methylisatin, providing a comprehensive overview for researchers and drug development professionals.
Core Compound Profile: 6-Chloro-5-methylisatin
While a dedicated CAS number for 6-Chloro-5-methylisatin is not readily found in major chemical databases, its fundamental properties can be defined based on its chemical structure.
| Identifier | Value | Source |
| Molecular Formula | C₉H₆ClNO₂ | Deduced |
| IUPAC Name | 6-Chloro-5-methyl-1H-indole-2,3-dione | Nomenclature |
| Molecular Weight | 195.60 g/mol | Calculated |
The absence of a readily available CAS number suggests that 6-Chloro-5-methylisatin is a novel or less-synthesized isomer, presenting an opportunity for further exploratory research. For comparison, the properties of closely related, well-documented isatin derivatives are presented below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5-Methylisatin | 608-05-9 | C₉H₇NO₂ | 161.16 | 180 (dec.) |
| 5-Chloroisatin | 17630-76-1 | C₈H₄ClNO₂ | 181.58 | 256 |
| 5-Chloro-1-methylisatin | 60434-13-1 | C₉H₆ClNO₂ | 195.60 | 168 |
Synthesis of 6-Chloro-5-methylisatin: A Proposed Methodological Approach
The synthesis of substituted isatins is well-documented, with the Sandmeyer and Stolle syntheses being the most prominent methods.[5][6] These methodologies can be logically adapted for the preparation of 6-Chloro-5-methylisatin, starting from a suitably substituted aniline.
Proposed Synthetic Pathway: Modified Sandmeyer Synthesis
The Sandmeyer synthesis is a versatile method that allows for the introduction of various substituents onto the isatin ring.[3][5] The proposed synthesis of 6-Chloro-5-methylisatin would commence with 3-chloro-4-methylaniline as the starting material.
Caption: Proposed Sandmeyer synthesis route for 6-Chloro-5-methylisatin.
Experimental Protocol (Hypothetical):
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Formation of the Isonitrosoacetanilide Intermediate:
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Dissolve 3-chloro-4-methylaniline in a solution of hydrochloric acid and water.
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To this solution, add a solution of chloral hydrate and sodium sulfate in water.
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A solution of hydroxylamine hydrochloride in water is then added dropwise while maintaining the temperature.
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The resulting precipitate, the isonitrosoacetanilide intermediate, is filtered, washed, and dried.
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Causality: This step creates the crucial side chain that will undergo cyclization to form the pyrrole-2,3-dione ring of the isatin. The acidic conditions facilitate the condensation reactions.
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-
Cyclization to 6-Chloro-5-methylisatin:
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The dried isonitrosoacetanilide intermediate is slowly added to pre-heated concentrated sulfuric acid.
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The reaction mixture is heated to facilitate the intramolecular cyclization.
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After cooling, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude 6-Chloro-5-methylisatin.
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The crude product is then filtered, washed, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
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Causality: The strong dehydrating and acidic nature of concentrated sulfuric acid catalyzes the electrophilic aromatic substitution, leading to the formation of the isatin ring system.
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Physicochemical Properties and Characterization
The physicochemical properties of 6-Chloro-5-methylisatin can be inferred from its structure and by comparison with analogous compounds.
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Appearance: Expected to be an orange to red crystalline solid, a characteristic feature of many isatin derivatives.[3]
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Solubility: Likely to exhibit poor solubility in water but good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[7]
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Spectroscopic Analysis: The structure of the synthesized 6-Chloro-5-methylisatin would be confirmed using standard spectroscopic techniques:
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¹H NMR: Would show characteristic peaks for the aromatic protons and the methyl group protons.
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¹³C NMR: Would display signals corresponding to the carbonyl carbons, aromatic carbons, and the methyl carbon.
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IR Spectroscopy: Would exhibit characteristic absorption bands for the N-H bond and the two carbonyl groups.
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Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound.
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Potential Applications in Drug Discovery and Development
The presence of both a chloro and a methyl group on the isatin scaffold suggests a high potential for diverse biological activities. Halogen and alkyl substitutions on the isatin core are known to modulate its pharmacological properties.[3]
Anticancer Potential
Isatin derivatives are well-known for their anticancer properties, with some analogs acting as tyrosine kinase inhibitors.[1] The introduction of a chlorine atom can enhance the lipophilicity of the molecule, potentially improving its cell permeability and interaction with hydrophobic pockets in target proteins. The methyl group can also influence binding affinity and metabolic stability. It is plausible that 6-Chloro-5-methylisatin could exhibit cytotoxic activity against various cancer cell lines.
Anti-inflammatory and Neuroprotective Effects
Substituted isatins have been shown to possess anti-inflammatory and neuroprotective properties.[8] For instance, 5-chloro substituted isatins have been reported to reduce the release of pro-inflammatory mediators.[8] Oxidative stress and inflammation are key pathological features of neurodegenerative diseases, and compounds that can modulate these processes are of significant therapeutic interest.
Antimicrobial Activity
The isatin scaffold is also a promising platform for the development of novel antimicrobial agents.[9] The specific substitution pattern of 6-Chloro-5-methylisatin could confer activity against a range of bacterial and fungal pathogens.
Future Directions and Conclusion
6-Chloro-5-methylisatin represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry. The lack of a registered CAS number and extensive literature highlights the opportunity for novel research in its synthesis, characterization, and biological evaluation. The proposed synthetic route, based on well-established methodologies, provides a clear path for its preparation.
Further research should focus on:
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The successful synthesis and unambiguous characterization of 6-Chloro-5-methylisatin.
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In-vitro screening of its biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
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Structure-activity relationship (SAR) studies to understand the contribution of the chloro and methyl substituents to its biological profile.
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Computational studies, such as molecular docking, to predict its potential biological targets.
References
-
Deepika P. (2026). AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS. International Journal of Pharmaceutical Sciences, 4(1), 2865-2878. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methylisatin. PubChem Compound Database. Retrieved January 26, 2026, from [Link]
-
CAS. (n.d.). 5-Chloro-1-methylisatin. CAS Common Chemistry. Retrieved January 26, 2026, from [Link]
-
Tribak, Z., El Amin, O., Skalli, M. K., Senhaji, O., Kandri Rodi, Y., & Houssaini Iraqui, M. (2017). Synthesis, Characterization, and Antibacterial Activity of Some Novel 5-Chloroisatin Derivatives. International Journal of Engineering Research and Application, 7(6), 66-70. [Link]
-
Tan, O. U., & Dudley, G. B. (2012). Synthesis of Substituted Isatins. Organic letters, 14(24), 6168–6171. [Link]
-
Faramarzi, S., Faghih, Z., Rastegar, H., & Faghih, H. (2021). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in pharmaceutical sciences, 16(5), 499–511. [Link]
- Ciba Ltd. (1945). Process for the preparation of 5-chloro-7-methylisatin-a-chloride.
-
Bhatnagar, A., Sharma, P. K., & Kumar, N. (2020). Design, Synthesis, Characterization and Biological Activities of Recent Isatin Derivatives with Proven Pharmacophoric Moiety. Asian Journal of Chemistry, 32(11), 2731-2736. [Link]
-
Singh, G., & Dangi, R. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Drug Delivery and Therapeutics, 10(5), 226-233. [Link]
-
Yurttaş, L., & Kaplancıklı, Z. A. (2018). A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. Mini-Reviews in Organic Chemistry, 15(4), 283-292. [Link]
-
Al-Jaff, G. A. A., & Yaseen, N. A. (2024). Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors. Pharmacia, 71, 481-491. [Link]
-
Chilmonczyk, Z., et al. (2022). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Molecules, 27(15), 4821. [Link]
-
Cenalmor, R., et al. (2023). Synthesis and evaluation of N'-alkylated and halogen-substituted isatin derivatives as anti-inflammatory agents in microglial cells. International Journal of Pharmaceutical Sciences, 4(1), 2865-2878. [Link]
-
Singh, U. P., & Bhat, H. R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 835-852. [Link]
- Li, J., et al. (2012). Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
-
Sharma, V., & Kumar, P. (2014). Synthesis and Antimicrobial Evaluation of Novelisatin Derivatives. Journal of Advances in Applied Science & Technology, 1(1), 1-8. [Link]
Sources
- 1. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. CAS 608-05-9: 5-Methylisatin | CymitQuimica [cymitquimica.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
